Pentaerythritol tetraacetate
Description
Significance and Research Context of Pentaerythritol (B129877) Tetraacetate
Pentaerythritol tetraacetate, with the chemical formula C₁₃H₂₀O₈, is derived from the esterification of pentaerythritol with acetic acid. ontosight.ai Its structure features a central carbon atom bonded to four CH₂OCOCH₃ groups, giving it a tetrahedral symmetry. royalsocietypublishing.orgscite.ai This symmetrical structure is a key aspect of its scientific interest. The compound is a white, crystalline solid with a melting point between 80-83°C and a boiling point of 325°C. myskinrecipes.com
The significance of this compound in research stems from its versatile properties. It is recognized for its stability, good solubility in organic solvents, and high thermal stability. ontosight.aimyskinrecipes.com These characteristics make it a valuable component in various chemical processes and material formulations. Research has focused on its role as a plasticizer, an intermediate in chemical synthesis, and its potential in more specialized applications. myskinrecipes.com
Interdisciplinary Relevance of this compound Studies
The study of this compound extends across multiple scientific fields, highlighting its interdisciplinary relevance.
Materials Science and Polymer Chemistry: A significant area of research involves its use as a plasticizer for polymers like polyvinyl chloride (PVC), enhancing their flexibility and durability. myskinrecipes.comgoogle.com Its high thermal stability makes it suitable for creating heat-resistant materials. myskinrecipes.com Furthermore, it serves as an intermediate in the synthesis of other chemical compounds, including polyesters used in polymer production. ontosight.ai It is also used in the formulation of coatings, adhesives, sealants, inks, and varnishes to improve their performance and longevity. myskinrecipes.com
Energetic Materials: In the field of energetic materials, this compound has been studied as a surrogate for pentaerythritol tetranitrate (PETN), a common explosive. rsc.org This allows for safer research into the properties and detection of plastic-bonded explosives. rsc.org
Pharmaceutical Sciences: The compound has applications in the pharmaceutical industry as an excipient, which can act as a binder or filler in drug formulations. ontosight.ai Research has also explored its use in solid dispersion systems to enhance the solubility and dissolution rate of poorly water-soluble drugs. acs.org
Crystallography: The crystal structure of this compound has been a subject of crystallographic studies to understand the arrangement of its atoms and the nature of its chemical bonds. royalsocietypublishing.orgroyalsocietypublishing.org These studies have provided valuable insights into the stereochemistry of the central carbon atom. scite.airoyalsocietypublishing.org
Historical Overview of this compound Research Trends
Early research on this compound, dating back to the late 1920s and 1930s, was foundational in determining its crystal structure and the tetrahedral nature of its central carbon atom. royalsocietypublishing.orgroyalsocietypublishing.org These initial crystallographic studies were crucial in confirming fundamental principles of stereochemistry. scite.aidailykos.comchemistryworld.com
Over the decades, research has evolved to explore its practical applications. In the mid-20th century, its potential as a plasticizer for PVC was investigated. google.com Later research in the 21st century has delved into more advanced applications, such as its use in creating co-processed excipients for enhanced drug delivery and as a non-energetic simulant for explosives in detection studies. rsc.orgacs.org The kinetics of its chemical reactions, such as alkaline hydrolysis, have also been a subject of academic inquiry. acs.org This historical trajectory demonstrates a shift from fundamental structural analysis to a broader investigation of its functional properties and applications in diverse scientific and industrial contexts.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₀O₈ ontosight.ai |
| Molecular Weight | 304.3 g/mol myskinrecipes.com |
| Appearance | White to Almost white powder to crystal tcichemicals.com |
| Melting Point | 80-83°C myskinrecipes.com |
| Boiling Point | 325°C myskinrecipes.com |
| Density | 1.273 g/cm³ royalsocietypublishing.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-acetyloxy-2,2-bis(acetyloxymethyl)propyl] acetate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-9(14)18-5-13(6-19-10(2)15,7-20-11(3)16)8-21-12(4)17/h5-8H2,1-4H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCZCFQVONTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(COC(=O)C)COC(=O)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C13H20O8 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID10871783 | |
| Record name | Pentaerythritol tetraacetate | |
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Molecular Weight |
304.29 g/mol | |
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Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |
| Record name | Pentaerythritol tetraacetate | |
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CAS No. |
597-71-7 | |
| Record name | Pentaerythritol, tetraacetate | |
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| Record name | Pentaerythritol tetraacetate | |
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| Record name | Pentaerythritol tetraacetate | |
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| Record name | 1,3-Propanediol, 2,2-bis[(acetyloxy)methyl]-, 1,3-diacetate | |
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| Record name | Pentaerythritol tetraacetate | |
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| Record name | Pentaerythritol tetraacetate | |
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| Record name | PENTAERYTHRITYL TETRAACETATE | |
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Synthetic Methodologies and Derivatization Chemistry of Pentaerythritol Tetraacetate
Advanced Esterification Approaches for Pentaerythritol (B129877) Tetraacetate Synthesis
The primary route to pentaerythritol tetraacetate is the esterification of pentaerythritol with acetic acid or its derivatives. Various catalytic strategies have been developed to enhance the efficiency, selectivity, and environmental friendliness of this process.
Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed in the industrial production of pentaerythritol esters. Traditional acid catalysts like sulfuric acid, p-toluenesulfonic acid, and phosphoric acid are effective due to their low cost and high catalytic activity. google.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. smolecule.com However, their use presents challenges, including difficulties in catalyst removal from the product mixture, which can lead to the formation of by-products and environmental concerns due to the generation of acidic wastewater. google.comgoogle.com
Organotin compounds, such as tin(II) octoate and dibutyltin (B87310) oxide, represent another class of homogeneous catalysts for this esterification. rsc.orgresearchgate.net These Lewis acid catalysts are noted for their high efficiency and tolerance to water. smolecule.comrsc.org The catalytic mechanism can proceed through different pathways, including the classic Lewis acid mechanism where the tin compound coordinates to the carbonyl oxygen, or through an exchange/insertion mechanism involving the formation of a tin alkoxide intermediate. rsc.org Tin-based catalysts can be effective at concentrations as low as 0.01-0.20% and at temperatures above 160°C, yielding clear, light-colored products with minimal side reactions. smolecule.com
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | Sulfuric acid, p-toluenesulfonic acid | Low cost, high activity | Difficult to separate, corrosive, can lead to by-products google.comgoogle.com |
| Organotin Compounds | Tin(II) octoate, Dibutyltin oxide | High efficiency, water tolerant, minimal side reactions smolecule.comrsc.org | Potential for tin leaching, toxicity concerns |
Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of easy separation and recyclability. smolecule.comuprm.edu This simplifies the purification process and reduces waste. Solid acid catalysts are a major focus in this area. chalmers.se
One notable example is the use of a mesoporous composite SnCl₂@HZSM-5 catalyst for the esterification of pentaerythritol with stearic acid. doi.org This catalyst demonstrates high conversion rates and selectivity. The study found that both Brønsted and Lewis acid sites on the catalyst were active, with the Brønsted sites being more beneficial for increasing the selectivity towards the desired tetraester. doi.org Under optimized conditions (105 °C, 4.7 molar ratio of stearic acid to pentaerythritol, and 1.2 wt% catalyst), a pentaerythritol conversion of 99.3% and a pentaerythritol tetrastearate (PETS) selectivity of 97.2% were achieved. doi.org Catalyst deactivation was primarily attributed to coke formation and the leaching of tin. doi.org
Solid superacids, such as SO₄²⁻/ZrO₂-SiO₂, have also been investigated for the synthesis of pentaerythritol esters. These catalysts have been shown to be effective at lower temperatures (150-180 °C) compared to traditional methods, with high esterification rates of up to 92%. google.com They exhibit good catalytic activity and selectivity and can be reused multiple times while maintaining their activity. google.com
| Catalyst | Reactants | Conversion (%) | Selectivity (%) | Conditions |
| SnCl₂@HZSM-5 doi.org | Pentaerythritol, Stearic Acid | 99.3 | 97.2 (for PETS) | 105°C, 3h |
| SO₄²⁻/ZrO₂-SiO₂ google.com | Pentaerythritol, Stearic Acid | 92 (Esterification Rate) | High | 150-180°C, 2-3h |
| Na/SnO₂ chalmers.se | Formaldehyde (B43269), Acetaldehyde (B116499) | 59 (Formaldehyde Conversion) | 39 (for Pentaerythritol) | Not specified |
Esterification of pentaerythritol can also be conducted in a self-catalysis mode, where an excess of the carboxylic acid acts as the catalyst. This approach has been demonstrated in the synthesis of pentaerythritol tetraesters using an 8:1 molar ratio of carboxylic acid to pentaerythritol. researchgate.netresearchgate.net The excess acid drives the reaction forward and catalyzes the esterification process. This method often involves the use of a solvent like toluene (B28343) to facilitate the removal of water formed during the reaction via azeotropic distillation, which helps to shift the equilibrium towards the product side. researchgate.netresearchgate.net This technique can lead to high selectivity and a reduction in side products. researchgate.netresearchgate.net
The kinetics of the thermal, non-catalyzed esterification of pentaerythritol with acids like rosin (B192284) have been studied. The reaction is typically performed at high temperatures, ranging from 260 °C to 290 °C. mdpi.com Kinetic models for this process often describe a series of consecutive reactions leading to the formation of mono-, di-, tri-, and finally tetra-esters. These models generally follow second-order kinetics for the esterification steps. mdpi.com
A key side reaction at these high temperatures is the decarboxylation of the acid, which needs to be considered in the kinetic model. mdpi.com The activation energies for the esterification steps have been reported to be in the range of 65.81 to 129.13 kJ/mol, while the activation energy for decarboxylation is significantly higher at 233.00 kJ/mol. mdpi.com Increasing the reaction temperature generally increases the rate of esterification and the softening point of the resulting rosin pentaerythritol ester. mdpi.com
The choice of solvent can influence the esterification of pentaerythritol. In some synthetic approaches, a solvent like toluene is used to form an azeotrope with the water produced during the reaction. researchgate.netresearchgate.net This facilitates the continuous removal of water, which drives the reversible esterification reaction towards the formation of the tetraester, thereby increasing the yield and purity of the final product. researchgate.netresearchgate.net The use of a solvent can also help to maintain a constant reaction temperature. researchgate.netresearchgate.net However, there is a growing interest in solvent-free reaction conditions to enhance the environmental friendliness of the process. smolecule.com
Derivatization Pathways and Chemical Transformations of this compound
This compound can serve as a starting material for further chemical modifications. semanticscholar.org While the primary focus of research has been on its synthesis, its ester groups provide reactive sites for various transformations.
One potential derivatization pathway is transesterification. In this reaction, the acetate (B1210297) groups of this compound could be exchanged with other alkyl or aryl groups by reacting it with different alcohols in the presence of a suitable catalyst. This would lead to the formation of a variety of other pentaerythritol tetraesters with potentially different physical and chemical properties.
Another possible transformation is hydrolysis, where the ester linkages are cleaved by reaction with water, typically under acidic or basic conditions, to regenerate pentaerythritol and acetic acid. The controlled partial hydrolysis could potentially yield partially substituted pentaerythritol acetates.
Furthermore, the core pentaerythritol structure, which can be obtained from the tetraacetate, is a versatile building block for the synthesis of other derivatives. For instance, pentaerythritol is a precursor for the synthesis of pentaerythritol tetranitrate (PETN), a well-known explosive, through nitration. acs.org It is also used in the preparation of other functional molecules, such as pentaerythritol tetrakis(3-mercaptopropionate), which is used as a cross-linking agent and an acid ion exchange catalyst. chemicalbook.com
Acetylation Reactions of Pentaerythritol and its Homologs
The most direct and common method for synthesizing this compound is through the acetylation of pentaerythritol. This reaction involves the esterification of the four hydroxyl groups of pentaerythritol with an acetylating agent. Several procedures have been developed to achieve this transformation efficiently.
One common approach involves reacting pentaerythritol with an excess of acetic anhydride (B1165640). journals.co.za This reaction can be catalyzed by either acids or bases. For instance, refluxing pentaerythritol with three equivalents of neat acetic anhydride, followed by distillation of the resulting acetic acid, provides a mixture of the tri- and tetra-acetates. journals.co.za The use of pyridine (B92270) as a catalyst in conjunction with acetic anhydride has been shown to give good yields of the acetate esters of pentaerythritol homologs like tripentaerythritol (B147583). osti.govscribd.comunt.edu In this method, the polyol is added to a mixture of pyridine and acetic anhydride. scribd.comunt.edu Another catalytic system involves the use of sulfuric acid with either glacial acetic acid or a mixture of glacial acetic acid and acetic anhydride. osti.govscribd.comunt.edu
The quantitative conversion of polyhydric alcohols like pentaerythritol to their acetate esters can be achieved by direct treatment with acetic anhydride. researchgate.net This allows for subsequent analysis by gas-liquid chromatography. researchgate.net A specific laboratory-scale synthesis involves refluxing 13.6 g (0.1 mol) of pentaerythritol with 30 ml (0.32 mol) of distilled acetic anhydride for one hour. journals.co.za After the reaction, the acetic acid produced is distilled off at atmospheric pressure, and the remaining acetate mixture is purified by vacuum distillation. journals.co.za
The acetylation is not limited to monopentaerythritol. Homologs such as dipentaerythritol (B87275) and tripentaerythritol, which are by-products of pentaerythritol synthesis, can also be acetylated to their respective acetate esters. osti.govscribd.comunt.edu This is often a crucial step in their purification, as the acetate esters are more amenable to techniques like fractional distillation and crystallization. unt.edu
Table 1: Acetylation Methods for Pentaerythritol and its Homologs
| Polyol | Acetylating Agent | Catalyst/Conditions | Outcome | Reference |
| Pentaerythritol | Acetic Anhydride | Reflux | Mixture of tri- and tetra-acetates | journals.co.za |
| Tripentaerythritol | Acetic Anhydride | Pyridine | High yield of acetate ester | osti.govscribd.comunt.edu |
| Tripentaerythritol | Glacial Acetic Acid | Sulfuric Acid | Esterification | osti.govscribd.com |
| Tripentaerythritol | Glacial Acetic Acid & Acetic Anhydride | Sulfuric Acid | Esterification | osti.govscribd.com |
| Pentaerythritol | Acetic Anhydride | - | Quantitative conversion to tetraacetate | researchgate.net |
Transformation from Pentaerythritol Tetranitrate (PETN) Analogs
While direct acetylation of pentaerythritol is the primary route, this compound can also be conceptually linked to pentaerythritol tetranitrate (PETN), a well-known explosive. The chemical transformation of PETN and its analogs can lead to acetate-containing derivatives.
The biodegradation of PETN under anaerobic conditions, for example, proceeds through sequential denitration to form pentaerythritol trinitrate (PETriN), dinitrate (PEDN), and eventually pentaerythritol. researchgate.netcanada.ca This pentaerythritol intermediate could then, in principle, be acetylated to yield this compound. Studies have shown that microbial cultures can utilize PETN as a nitrogen source in the presence of acetate as a carbon source, leading to the formation of pentaerythritol. researchgate.net
Furthermore, chemical transformations of PETN analogs can yield acetate derivatives. For instance, the acylation of pentaerythritol trinitrate (PETRIN), a hydrolysis product of PETN, with chloroacetyl chloride in the presence of triethylamine (B128534) and 4-(N,N-dimethylamino)pyridine (DMAP) yields 3-(nitroxy)-2,2-bis[(nitrooxy)methyl]propyl chloroacetate. scielo.org.mx While not a direct conversion to this compound, this demonstrates the reactivity of PETN analogs towards acylation, a key step in forming acetate esters.
Synthesis of Pentaerythritol Tetraacrylate and Related Esters
Pentaerythritol tetraacrylate, a structurally related tetraester of pentaerythritol, is a significant monomer in polymer chemistry. ontosight.ai Its synthesis typically involves the direct esterification of pentaerythritol with acrylic acid or its derivatives.
One method involves heating pentaerythritol with acrylic acid in the presence of an acid ion-exchange resin as a catalyst and p-methoxyphenol as a polymerization inhibitor. prepchem.com Petroleum ether is used as a solvent to facilitate the removal of water via azeotropic distillation. prepchem.com The reaction is monitored by the acid number, and upon completion, the product is purified by washing with distilled water to remove residual acrylic acid. prepchem.com Another patented method describes a reflux reaction of pentaerythritol, acrylic acid, a solvent, a catalyst, and a polymerization inhibitor. The reaction is stopped when a specific molar ratio of pentaerythritol triacrylate to tetraacrylate is reached, followed by washing and distillation to obtain the pure tetraacrylate. google.com
Pentaerythritol tetraacrylate serves as a versatile template for further chemical modifications. For example, it has been used in the synthesis of symmetric peptide dendrimers through the Michael addition of a Cys-containing cyclic peptide. rsc.org
Strategic Derivatization for Enhanced Functionality
This compound and its derivatives can be strategically modified to introduce new functionalities and create complex molecular architectures. These derivatization strategies often leverage the core structure of pentaerythritol.
For instance, pentaerythritol-derived polyols can be functionalized through etherification and subsequent glycosylation. electronicsandbooks.com This involves protecting some hydroxyl groups, etherifying the remaining ones, and then introducing sugar moieties. electronicsandbooks.com Another approach involves the use of pentaerythritol-derivatized polyoxometalates, which can be esterified with acid anhydrides using DMAP as a catalyst, providing a route to functionalized inorganic-organic hybrid materials. rsc.org
The synthesis of glycoconjugates based on a pentaerythritol core has been achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.org In this "click chemistry" approach, pentaerythritol is first converted to a tetra-alkynyl derivative, which then reacts with sugar azides to form mono-, di-, tri-, and tetra-functionalized glycoclusters. rsc.org These derivatives have shown potential as supramolecular gelators. rsc.org
Investigation of Ether Formation Mechanisms in Pentaerythritol Synthesis
During the synthesis of pentaerythritol itself, the formation of ether-linked oligomers, such as dipentaerythritol and tripentaerythritol, is a common side reaction. osti.govcdnsciencepub.comresearchgate.net Understanding the mechanism of this ether formation is crucial for controlling the purity of the final pentaerythritol product, which is the precursor for this compound.
The formation of these higher homologs occurs through the etherification of one or more hydroxyl groups of a pentaerythritol molecule with other pentaerythritol residues. osti.govunt.edu One proposed mechanism suggests that monopentaerythritol acts as an intermediate that can react further to form dipentaerythritol. cdnsciencepub.comresearchgate.net Tracer studies using C14-labeled monopentaerythritol have supported this pathway. cdnsciencepub.com Another potential mechanism involves the formation of acrolein as an intermediate, especially when alcohols are used as solvents, leading to the formation of pentaerythritol ethers. cdnsciencepub.com The condensation of formaldehyde and acetaldehyde under alkaline conditions is the primary reaction for pentaerythritol synthesis, and side reactions leading to ether formation are influenced by reaction conditions. aldehydeepc.com
Purification and Isolation Techniques for Research-Grade this compound
Obtaining high-purity this compound is essential for its use in research and specialized applications. The purification process often involves separating the desired tetraacetate from partially acetylated products, unreacted pentaerythritol, and other impurities.
Advanced Distillation and Fractional Recrystallization Methods
For the purification of this compound and its homologs, a combination of distillation and recrystallization techniques is commonly employed. unt.edu
Vacuum Distillation: Following the acetylation reaction, the crude product mixture, containing this compound, triacetate, and other by-products, can be subjected to vacuum distillation. journals.co.za This technique allows for the separation of components based on their different boiling points under reduced pressure, which is necessary to prevent thermal decomposition at higher temperatures. For example, a mixture of acetates can be distilled at a boiling point range of 160-190°C under a vacuum of 0.5 mm Hg. journals.co.za
Fractional Recrystallization: This method is particularly useful for separating acetate esters of pentaerythritol homologs. unt.edu The process involves dissolving the mixture of acetates in a suitable solvent, such as xylene, and then carefully controlling the cooling process to induce the crystallization of the desired compound. unt.edu The residues from molecular distillation and the extracts from fractional crystallization can be isolated, which may contain concentrated amounts of higher homologs like tetrapentaerythritol-decaacetate. osti.gov
Column Chromatography: For achieving research-grade purity, column chromatography is a highly effective technique. journals.co.za After an initial vacuum distillation, the resulting mixture of tri- and tetra-acetates can be separated using column chromatography to yield the pure tetraacetate. journals.co.za
Purification of Precursors: The purity of the final this compound product is also highly dependent on the purity of the starting pentaerythritol. Crude pentaerythritol can be purified by recrystallization from water, sometimes with the addition of a small amount of hydrochloric acid and decolorizing carbon (Norite). orgsyn.org Another method involves forming an acetal (B89532) of pentaerythritol, purifying the acetal by crystallization or distillation, and then hydrolyzing it back to pure pentaerythritol. google.com
Aqueous Washing and Solvent Extraction Protocols
Following the primary synthesis, which typically involves the acetylation of pentaerythritol with reagents like acetic anhydride or acetic acid, the crude product mixture requires significant purification. ontosight.airesearchgate.netgoogle.com Aqueous washing and solvent extraction are fundamental steps to remove water-soluble impurities such as acids, and to isolate the desired ester.
One common procedure involves crystallization from hot water, followed by leaching the solid product with cold water until the odor of acetic acid is no longer detectable. chemicalbook.com This method leverages the low solubility of the tetraacetate in water compared to impurities like acetic acid.
An alternative and more comprehensive approach involves solvent extraction. In this protocol, the crude product is dissolved in an organic solvent like chloroform (B151607) (CHCl₃). This organic solution is then washed sequentially with aqueous solutions to remove specific impurities. A wash with saturated sodium bicarbonate (NaHCO₃) solution is typically employed to neutralize and remove any remaining acidic components. chemicalbook.com This is followed by washing with water to remove any residual salts or water-soluble materials. Finally, the organic layer is dried over an anhydrous salt, such as calcium chloride (CaCl₂), and the solvent is evaporated to yield the purified product. chemicalbook.com In some syntheses, after the initial reaction, the resulting acetic acid is first removed by distillation before further purification steps are undertaken. journals.co.za
Table 1: Summary of Aqueous Washing and Solvent Extraction Protocols
| Step | Reagent/Solvent | Purpose | Reference(s) |
| Protocol 1: Aqueous Recrystallization | |||
| 1. Crystallization | Hot Water | To dissolve the crude product and allow for the crystallization of pure this compound upon cooling. | chemicalbook.com |
| 2. Leaching | Cold Water | To wash away residual water-soluble impurities, primarily acetic acid. | chemicalbook.com |
| Protocol 2: Solvent Extraction | |||
| 1. Dissolution | Chloroform (CHCl₃) | To dissolve the crude product for liquid-liquid extraction. | chemicalbook.com |
| 2. Acid Removal | Saturated Sodium Bicarbonate (NaHCO₃) solution | To neutralize and extract residual acidic impurities. | chemicalbook.com |
| 3. Washing | Water (H₂O) | To remove residual salts and water-soluble compounds. | chemicalbook.com |
| 4. Drying | Anhydrous Calcium Chloride (CaCl₂) | To remove dissolved water from the organic phase. | chemicalbook.com |
| 5. Isolation | Evaporation | To remove the organic solvent and isolate the purified product. | chemicalbook.com |
Chromatographic Purification Strategies
For achieving very high purity or for separating closely related compounds, such as partially acetylated pentaerythritol derivatives (e.g., triacetate) from the desired tetraacetate, chromatographic techniques are employed. journals.co.za Both gas and liquid chromatography have proven effective.
Gas-liquid chromatography (GLC) is a suitable method for the analysis and separation of acetylated pentaerythritol derivatives. researchgate.net The tetraacetate and other acetylated forms, like dipentaerythritol hexaacetate and tripentaerythritol octaacetate, are sufficiently volatile and stable to be separated using temperature-programmed GLC. researchgate.net
Column chromatography is a widely used preparative technique. For instance, after a synthesis using acetic anhydride, the reaction mixture can be distilled and then subjected to column chromatography to effectively separate pentaerythritol triacetate from the tetraacetate product. journals.co.za
High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for the quantitative analysis of completely acetylated pentaerythritol and its oligomers. acs.org A reverse-phase HPLC method using a C8 column with an acetonitrile/water mobile phase can resolve acetylated pentaerythritol oligomers effectively. acs.org While primarily an analytical method, HPLC can be scaled for preparative purification.
Table 2: Overview of Chromatographic Purification Methods
| Chromatographic Technique | Stationary Phase / Column | Mobile Phase / Conditions | Application | Reference(s) |
| Gas-Liquid Chromatography (GLC) | Not specified | Temperature programming | Separation of monothis compound, dipentaerythritol hexaacetate, and tripentaerythritol octaacetate. | researchgate.net |
| Column Chromatography | Not specified | Not specified | Separation of pentaerythritol triacetate and tetraacetate. | journals.co.za |
| High-Performance Liquid Chromatography (HPLC) | Whatman Partsil-10 C8 | Acetonitrile/Water (1:1 v/v) | Resolution and quantitative analysis of acetylated pentaerythritol oligomers. | acs.org |
Chemical Reactivity, Degradation Mechanisms, and Stability Studies of Pentaerythritol Tetraacetate
Thermal Decomposition Pathways of Pentaerythritol (B129877) Tetraacetate Analogs
The thermal degradation of pentaerythritol tetraacetate can proceed through several pathways, largely dependent on the surrounding environmental conditions. While specific research on the thermal decomposition of this compound is somewhat limited, valuable insights can be drawn from studies on analogous polyol esters and the oxidative degradation of the compound itself.
The initial step in the thermal decomposition of esters typically involves the cleavage of the ester linkage. For this compound, this would primarily involve the scission of the C-O bond between the acyl group and the oxygen, or the O-C bond between the oxygen and the neopentyl core. The presence of a β-hydrogen is a common requirement for a concerted six-membered ring transition state leading to an alkene and a carboxylic acid, a pathway known as ester pyrolysis. However, this compound lacks β-hydrogens on its central carbon structure, suggesting that a concerted mechanism is unlikely.
Therefore, the decomposition is more likely to proceed through a radical mechanism, especially at higher temperatures. This would involve the homolytic cleavage of the C-O or O-C bonds, generating acyloxy and alkyl radicals. The stability of the resulting radicals plays a significant role in determining the predominant scission event.
In the context of oxidative degradation, the initiation is often the abstraction of a hydrogen atom from one of the methylene (B1212753) groups adjacent to the ester oxygen, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form a peroxy radical, initiating a cascade of reactions.
Studies on the autoxidation of this compound have identified several degradation byproducts. The kinetics of the formation of acetic acid, methanol, methyl acetate (B1210297), and hydroperoxides have been investigated in both autoxidation (at temperatures between 463–503 K) and initiated oxidation (at 413 K) conditions. researchgate.netresearchgate.net A proposed scheme for the formation of these products suggests a complex series of radical reactions. researchgate.net
In the presence of moisture, hydrolysis can occur, particularly catalyzed by strong acids or bases, leading to the release of acetic acid. valsynthese.ch During a fire, the thermal decomposition and combustion of this compound can generate irritating and highly toxic gases, including carbon monoxide and carbon dioxide. valsynthese.ch
Research on other polyol esters used as lubricants indicates that thermal decomposition can also yield carboxylic acids and tri-esters as major products. This suggests that partial deacetylation of this compound could occur, leading to the formation of pentaerythritol triacetate and acetic acid.
| Byproduct | Formation Condition | Reference |
|---|---|---|
| Acetic Acid | Autoxidation, Initiated Oxidation, Hydrolysis | researchgate.netresearchgate.netvalsynthese.ch |
| Methanol | Autoxidation, Initiated Oxidation | researchgate.netresearchgate.net |
| Methyl Acetate | Autoxidation, Initiated Oxidation | researchgate.netresearchgate.net |
| Hydroperoxides | Autoxidation, Initiated Oxidation | researchgate.netresearchgate.net |
| Carbon Monoxide | Combustion | valsynthese.ch |
| Carbon Dioxide | Combustion | valsynthese.ch |
| Pentaerythritol Triacetate | Inferred from polyol ester studies | N/A |
The kinetics of the alkaline hydrolysis of this compound have been studied, revealing a four-step competitive-consecutive second-order reaction. acs.org This study successfully determined the four rate constants for the sequential removal of the acetate groups. acs.org
In the context of oxidative degradation, the kinetics of the formation of various products have been studied. researchgate.netresearchgate.net The rate of autoxidation of this compound and the accumulation of products are dependent on temperature. researchgate.net
| Degradation Process | Kinetic Model | Key Findings | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | Four-step competitive-consecutive second-order reaction | Determination of four individual rate constants for the saponification process. | acs.org |
| Autoxidation | - | Studied the kinetics of formation of acetic acid, methanol, methyl acetate, and hydroperoxide at 463–503 K. | researchgate.netresearchgate.net |
| Initiated Oxidation | - | Investigated the kinetics of product formation at 413 K. | researchgate.netresearchgate.net |
The stability of this compound is significantly influenced by its environment.
Moisture plays a critical role in the degradation of this compound. The ester is susceptible to hydrolysis, a reaction that is accelerated in the presence of strong acids or bases, leading to the formation of pentaerythritol and acetic acid. valsynthese.ch Safety data for the compound recommend avoiding humidity during storage to maintain its stability. valsynthese.ch The presence of residual solvents could potentially influence the degradation pathways, although specific studies on this aspect are not widely available.
Temperature is a primary driver of the degradation of this compound. While considered to have high thermal stability, elevated temperatures can lead to decomposition, and in the presence of oxygen, autoxidation occurs. myskinrecipes.comresearchgate.net The rate of this oxidative degradation increases with temperature. researchgate.net Conditions to avoid for this compound include excess heat. valsynthese.ch
The effect of pressure on the thermal stability of this compound is not well-documented in publicly available literature. For analogous compounds like pentaerythritol tetranitrate (PETN), pressure has been shown to influence the decomposition rate, but it is unclear if similar effects would be observed for the tetraacetate. researchgate.net
Influence of Environmental Factors on Thermal Stability
Effects of Radiation Fields
The study of energetic materials under radiation fields is crucial for understanding their long-term stability and safety. While specific data on this compound is limited, research on its close structural analog, pentaerythritol tetranitrate (PETN), provides significant insights. When subjected to ionizing radiation, such as low-level gamma rays, PETN undergoes degradation. nih.gov
The primary mechanism of degradation involves the breaking of the weakest chemical bond in the molecule. For nitrate (B79036) esters like PETN, this is the O–NO₂ bond. acs.org Radiolysis, the decomposition of molecules by radiation, can lead to the scission of this bond, forming a PETN alkoxy radical and releasing NO₂. nih.govacs.org The presence of hydrogen radicals in a radiation environment can facilitate the formation of a hydroxyl (-OH) functional group, leading to the creation of degradation products. nih.gov
One of the identified decomposition products of PETN under radiation is pentaerythritol trinitrate (PETriN), where one of the nitrate ester groups is replaced by a hydroxyl group. nih.gov Studies have shown that even at relatively low doses of gamma radiation, changes in the chemical composition of PETN can be observed, indicating the ingrowth of degradation products. nih.gov It is important to note that the irradiation environment itself can influence the post-irradiation properties of the material. nih.gov While some studies using larger radiation doses have reported an increase in the impact sensitivity of explosives, lower doses have not always produced a discernible difference. nih.gov
Autocatalytic Processes in Decomposition
The decomposition of pentaerythritol esters can exhibit autocatalysis, where a product of the reaction acts as a catalyst, accelerating the decomposition rate over time. The thermal decomposition of PETN, an analog of this compound, involves a slow initial reaction followed by a distinct autocatalytic phase. unt.edu This autocatalytic behavior is influenced by factors such as sample mass and the pressure of gaseous products like nitrogen dioxide (NO₂). unt.edu
Enzymatic Reactivity and Biotransformation of this compound Analogs
Substrate Specificity of Pentaerythritol Tetranitrate Reductase
Pentaerythritol Tetranitrate (PETN) Reductase, an enzyme from the Old Yellow Enzyme (OYE) family, is notable for its broad substrate specificity and its role in the biodegradation of xenobiotic compounds. nih.govresearchgate.net Originally identified for its ability to reduce the explosive nitrate esters PETN and glyceryl trinitrate (GTN), its catalytic capabilities extend to a wide range of chemical classes. researchgate.netnih.gov
The enzyme catalyzes the asymmetric reduction of activated carbon-carbon double (C=C) bonds in various α,β-unsaturated compounds. mdpi.com Its substrate scope includes:
Nitroester Explosives : The enzyme efficiently reduces organic nitrates like PETN, GTN, erythritol (B158007) tetranitrate, and mannitol (B672) hexanitrate. nih.govmanchester.ac.uk
Nitroaromatic Explosives : PETN reductase can also act on nitroaromatic compounds such as trinitrotoluene (TNT) and picric acid. nih.gov
α,β-Unsaturated Carbonyls : Compounds like 2-cyclohexenone are readily reduced. nih.gov
Nitroalkenes : The enzyme shows excellent enantioselectivity for the reduction of certain nitroalkenes, making it useful for producing enantiopure nitroalkanes. nih.gov
Other Activated Alkenes : Its substrate tolerance also covers conjugated enals, enones, imides, and dicarboxylic acids and esters. researchgate.net
Conversely, the enzyme shows very low reactivity towards N-nitramines like RDX and HMX, with reaction rates three orders of magnitude lower than for its preferred nitroester substrates. manchester.ac.uk The specificity appears to be influenced by the compound's lipophilicity (log P), with the enzyme favoring hydrophobic organic nitroesters. manchester.ac.uk
Table 1: Substrate Specificity of Pentaerythritol Tetranitrate Reductase This interactive table summarizes various substrates acted upon by PETN Reductase.
| Substrate Class | Specific Examples | Reactivity/Note | Reference |
|---|---|---|---|
| Nitroester Explosives | Pentaerythritol Tetranitrate (PETN), Glyceryl Trinitrate (GTN), Erythritol Tetranitrate | High reactivity, established substrates. | nih.gov, manchester.ac.uk |
| Nitroaromatic Explosives | Trinitrotoluene (TNT), Picric Acid | Oxidized by the reduced enzyme. | nih.gov |
| α,β-Unsaturated Carbonyls | 2-Cyclohexenone | Readily reduced substrate. | nih.gov |
| Nitroalkenes | 1-Nitrocyclohexene (B1209902), 1-Aryl-2-nitropropenes | Produces enantiomerically pure nitroalkanes. | nih.gov |
| N-Nitramines | RDX, HMX | Reactivity is three orders of magnitude lower than for nitroesters. | manchester.ac.uk |
| Inhibitors | 2,4-Dinitrophenol (B41442) (2,4-DNP) | Binds to the active site but is not reactive. | nih.gov |
Structural and Mechanistic Basis of Enzyme-Substrate Interactions
The catalytic mechanism of PETN reductase follows a bi-bi ping-pong kinetic model. mdpi.com The process involves two half-reactions: a reductive half-reaction and an oxidative half-reaction.
Reductive Half-Reaction : The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a hydride transfer from the nicotinamide (B372718) coenzyme, NADPH. nih.govmdpi.com The enzyme exhibits a strong preference for NADPH over NADH. nih.gov This specificity is achieved through a bipartite recognition mechanism, where the adenine (B156593) ribophosphate part of NADPH first localizes the coenzyme in the active site, allowing the nicotinamide moiety to then orient itself correctly to form a charge-transfer complex essential for catalysis. nih.gov
Oxidative Half-Reaction : The two-electron reduced enzyme then transfers a hydride from the N5 atom of the FMN to the substrate. nih.gov In the case of nitroaromatic explosives like TNT, this occurs via direct nucleophilic attack on the electron-deficient aromatic ring, forming a hydride-Meisenheimer complex. nih.gov For activated alkenes, the hydride is transferred to the β-carbon, and a proton is donated by a tyrosine residue to the α-carbon, completing the C=C bond reduction. mdpi.com
X-ray crystallography has revealed that the enzyme's active site is relatively large, which contributes to its broad substrate specificity. nih.gov This size can also lead to multiple binding modes for certain substrates and inhibitors. For example, 1-nitrocyclohexene was found to bind in two different orientations, only one of which is compatible with hydride transfer. nih.gov The crystal structures of the enzyme complexed with TNT and picric acid are consistent with a direct hydride transfer mechanism. nih.gov In contrast, the inhibitor 2,4-dinitrophenol binds in a similar location but in an orientation that does not activate it for hydride transfer from the FMN, explaining its lack of reactivity. nih.gov
Oxidative and Hydrolytic Stability of this compound Esters
Pentaerythritol esters, including this compound, are widely recognized for their high thermal-oxidative and hydrolytic stability. researchgate.netresearchgate.net This makes them valuable as components in synthetic lubricants, engine oils, and hydraulic fluids, particularly for high-temperature applications. researchgate.nettaylorandfrancis.com
The stability of these esters is attributed to their molecular structure, specifically the absence of beta-hydrogens, which inhibits a major pathway for thermal decomposition in many other ester types. The esterification of the polyhydric alcohol pentaerythritol with acids results in completely saturated synthetic esters with stable aging characteristics. taylorandfrancis.com
Studies have shown that the degradation of pentaerythritol esters typically occurs in a high temperature range, between 300 and 600°C. researchgate.net They are found to be more thermally stable than conventional mineral oils. researchgate.net While generally stable, the presence of certain metals like copper can accelerate the degradation of some polyol esters. researchgate.net
In terms of hydrolytic stability, esters are generally susceptible to hydrolysis, a reaction that can be influenced by the chemical environment (e.g., pH) and the presence of enzymes. nih.gov However, compared to other ester types, those based on neopentyl polyols like pentaerythritol are considered to have good hydrolytic stability. researchgate.net
Correlation Between Chemical Structure and Explosive Sensitivity (Analogs)
A clear relationship exists between the molecular structure of energetic materials and their sensitivity to stimuli like impact. Studies on analogs of this compound, particularly the explosive PETN and its derivatives, have been instrumental in elucidating these correlations. nih.govosti.gov
The sensitivity of these materials is strongly linked to the "trigger linkage," which is the weakest bond in the molecule that initiates the decomposition cascade. nih.gov In nitrate esters like PETN, the O-NO₂ bond serves as this trigger linkage. acs.org A systematic variation of the number of these nitrate ester groups has a direct and predictable effect on the explosive's impact sensitivity. nih.gov
Research has shown that as the number of nitrate ester functional groups decreases, the material becomes less sensitive to impact. nih.gov This has been demonstrated by synthesizing and testing a series of PETN derivatives where nitrate groups are sequentially replaced by less energetic hydroxyl (-OH) groups:
Pentaerythritol Tetranitrate (PETN) : Four -ONO₂ groups.
Pentaerythritol Trinitrate (PETriN) : Three -ONO₂ groups, one -OH group.
Pentaerythritol Dinitrate (PEDN) : Two -ONO₂ groups, two -OH groups.
Pentaerythritol Mononitrate (PEMN) : One -ONO₂ group, three -OH groups.
Impact sensitivity is often quantified by the H₅₀ value, which is the height from which a standard weight must be dropped to cause ignition in 50% of trials. A higher H₅₀ value indicates a less sensitive material. The loss of each nitrate ester group leads to a decrease in the heat of explosion (Q) and a corresponding increase in the H₅₀ value, signifying reduced sensitivity. nih.govnih.gov For instance, solid PETN has a much lower drop height (is more sensitive) than liquid PETriN. nih.gov This correlation between the number of trigger linkages and impact sensitivity appears to be a more significant factor than other properties like heat of formation, oxygen balance, or crystal structure in this class of compounds. nih.govrsc.org
Table 2: Impact Sensitivity of PETN and its Hydroxyl Analogs This interactive table shows the correlation between the number of nitrate groups and impact sensitivity (H₅₀).
| Compound | Abbreviation | Number of Nitrate Esters | Physical State | Impact Sensitivity (H₅₀, cm) | Reference |
|---|---|---|---|---|---|
| Pentaerythritol Tetranitrate | PETN | 4 | Solid | 20.8 ± 4.3 | nih.gov |
| Pentaerythritol Trinitrate | PETriN | 3 | Liquid | 27.0 ± 2.0 | nih.gov |
| Pentaerythritol Dinitrate | PEDN | 2 | Not specified | Higher than PETriN (less sensitive) | nih.gov |
| Pentaerythritol Mononitrate | PEMN | 1 | Not specified | Higher than PEDN (less sensitive) | nih.gov |
Theoretical and Computational Chemistry of Pentaerythritol Tetraacetate
Quantum Mechanical Simulations for Reaction Kinetics
Quantum mechanical simulations are pivotal in understanding the reaction kinetics of molecules like pentaerythritol (B129877) tetraacetate. While direct studies on the tetraacetate are limited, research on its energetic analog, pentaerythritol tetranitrate (PETN), offers valuable insights into the methodologies and potential reaction pathways.
For instance, studies on PETN derivatives where nitrate (B79036) ester groups are systematically replaced by hydroxyl groups have utilized quantum molecular dynamics (QMD) simulations to investigate the kinetics of the initial reactions. dss.go.th These simulations reveal that despite having similar nitrate ester-based trigger linkages, the Arrhenius kinetics for the first reactions are very similar across the derivatives. dss.go.th This suggests that the initial bond-breaking events are largely governed by the local chemistry of the functional group.
Furthermore, computational studies on PETN and its analogs have identified that the decomposition can be initiated by the cleavage of the O-NO2 bond, leading to the formation of an alkoxy radical and NO2. acs.org The energy required for such bond scissions can be calculated using quantum mechanical methods, providing crucial parameters for kinetic models.
Molecular Dynamics (MD) Simulations for Material Behavior
Molecular dynamics simulations are a powerful tool for predicting the material behavior of pentaerythritol tetraacetate by modeling the interactions between atoms and molecules over time.
Prediction of Thermophysical Properties via MD
MD simulations have been successfully employed to predict the thermophysical properties of this compound (referred to as PEC2 in some literature) and its homologs. researchgate.netacs.org A recent study utilized a vibrating-wire apparatus to experimentally measure the liquid phase density and viscosity of this compound over a temperature range of 373.15 K to 523.15 K. researchgate.net These experimental results were then compared with MD simulations.
The findings demonstrated that the Optimized Potentials for Liquid Simulations (OPLS) all-atom force field, particularly the LOPLS variant, effectively replicated the experimentally measured density and viscosity at elevated temperatures. researchgate.net Such simulations provide a microscopic understanding of the material's transport properties. For its analog PETN, MD simulations have been used to determine transport properties like density, self-diffusion coefficient, thermal conductivity, and shear viscosity in the liquid phase under various pressures and temperatures. scribd.com These computational results are crucial for modeling the behavior of the material under extreme conditions. scribd.com
Table 1: Simulated vs. Experimental Density of Liquid this compound at 0.1 MPa This table presents a comparison of simulated density data for this compound (PEC2) using different force fields against experimental values at various temperatures.
| Temperature (K) | Experimental Density (g/cm³) | Simulated Density (OPLS FF) (g/cm³) | Simulated Density (LOPLS FF) (g/cm³) |
| 373.15 | 1.107 | 1.095 | 1.105 |
| 423.15 | 1.063 | 1.050 | 1.060 |
| 473.15 | 1.018 | 1.005 | 1.015 |
| 523.15 | 0.972 | 0.960 | 0.970 |
Note: Data are derived from graphical representations and textual descriptions in the cited research. acs.orgresearchgate.net The values are illustrative of the close agreement between experimental and simulated data.
Force Field Validation for this compound Systems
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic potentials. For this compound and its analogs, significant effort has been dedicated to validating and refining force fields.
Studies have shown that for polyol esters like this compound, force fields such as the LOPLS-AA (an extension of the OPLS-AA force field) provide good agreement with experimental data for properties like liquid bulk densities and heats of vaporization. The validation process often involves fitting dihedral angles against high-level ab initio calculations and adjusting Lennard-Jones parameters to reproduce experimental liquid properties. The successful replication of experimental density and viscosity for this compound using the LOPLS force field serves as a strong validation of its applicability for this system. researchgate.net
Quantum Structure-Property Relationship (QSPR) Modeling
QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. This approach allows for the prediction of properties for new or untested compounds based on their molecular descriptors.
A notable application of QSPR for pentaerythritol esters involved the calculation of their enthalpies of vaporization. In a study of nine pentaerythritol esters, including this compound (PEC2), the enthalpies of vaporization were determined experimentally using the transpiration method. Concurrently, these enthalpies were calculated using a QSPR method. The results showed a strong correlation and good agreement between the experimental values and the QSPR predictions, validating the utility of this computational approach for the thermochemical properties of this class of compounds.
Table 2: Experimental and QSPR-Calculated Enthalpies of Vaporization (Δl gHm) for Pentaerythritol Esters This table compares the experimentally determined enthalpies of vaporization with those calculated using a QSPR model for this compound (PEC2) and its homolog, Pentaerythritol Tetrapropanoate (PEC3).
| Compound | Experimental Δl gHm (kJ/mol) | QSPR Calculated Δl gHm (kJ/mol) |
| This compound (PEC2) | 106.9 ± 1.8 | 106.6 ± 3.0 |
| Pentaerythritol Tetrapropanoate (PEC3) | 115.0 ± 2.1 | 115.7 |
Source: Adapted from data presented in the cited research.
Calculation of Formation Energies and Detonation Performance (Analogs)
While this compound is not an energetic material, its structural analog, PETN, is a well-known secondary explosive. Computational methods are extensively used to predict the formation energies and detonation performance of PETN and its derivatives, providing a framework for understanding structure-property relationships in energetic materials.
Theoretical studies using methods like the B3LYP/6-31G* level of theory have been conducted on PETN and its azido (B1232118) derivatives. researchgate.net These calculations are used to optimize molecular geometries and perform vibrational analyses, from which densities, heats of formation, and thermodynamic functions are estimated. researchgate.net These parameters are then used to predict detonation performance, such as detonation velocity and pressure. For example, the calculated detonation velocity for a trinitrate ester analog of PETN was found to be 7379 m/s. Such calculations are crucial for the design and screening of new energetic materials.
Table 3: Calculated Properties of PETN and its Analogs This table shows calculated properties for Pentaerythritol Tetranitrate (PETN) and some of its analogs, highlighting the use of computational methods to estimate their performance.
| Compound | Calculated Density (g/cm³) | Calculated Detonation Velocity (m/s) | Oxygen Balance (%) |
| PETN | 1.77 | 8400 | -10.1 |
| Pentaerythritol tetrakis(azidoacetate) (PETKAA) | 1.34 | 5167 | - |
| Trinitrate ester azide (B81097) analog | 1.80 | 7379 | - |
| A tetrakis(azide) analog | 1.706 | 5368 | -140.4 |
Note: Data compiled from various sources. The oxygen balance for some compounds was not reported in the source material.
Computational Elucidation of Decomposition Mechanisms
Computational chemistry plays a vital role in elucidating the complex decomposition mechanisms of compounds like this compound and its analogs. For PETN, extensive computational work has been performed to understand its thermal and shock-induced decomposition.
These studies suggest that the initial step in the decomposition of PETN is often the homolytic cleavage of the O-NO2 bond. acs.org Quantum chemical calculations, including methods like ONIOM at the CASSCF level, have been used to explore the potential energy surfaces of the ground and excited electronic states. These calculations have shown that conical intersections can play a significant role in the decomposition mechanism, allowing the electronically excited molecule to return to the ground state before undergoing further reactions like nitro-nitrite isomerization to produce nitric oxide (NO).
Molecular dynamics simulations using reactive force fields (ReaxFF) have also been employed to study the decomposition of PETN under various conditions, such as hot spot ignition. These simulations can track the formation and evolution of decomposition products, showing that initial products are often small nitrogen-containing molecules like NO2 and HONO, which then participate in subsequent reactions to form more stable products like N2 and H2O.
Crystal Structure Analysis and Molecular Conformation via X-ray Diffraction
The precise three-dimensional arrangement of atoms in this compound has been elucidated through X-ray diffraction studies, providing critical insights into its molecular structure and packing in the crystalline state. Early investigations by crystallographers like Knaggs and later, more detailed analyses, have established the foundational data for its solid-state conformation. royalsocietypublishing.orgroyalsocietypublishing.orgscite.ai
This compound crystallizes in the tetragonal system. royalsocietypublishing.orgroyalsocietypublishing.org X-ray analysis has determined that its space group is P4₂/n (C₄ₕ⁴). royalsocietypublishing.org This space group indicates specific symmetry elements are present in the crystal lattice. The unit cell contains two molecules. royalsocietypublishing.orgroyalsocietypublishing.org
Early X-ray measurements by Gerstacker, Moller, and Reis identified the tetragonal cell and proposed the space group P4/n. royalsocietypublishing.org However, subsequent and more detailed work confirmed the space group as P4₂/n. royalsocietypublishing.org The dimensions of the unit cell were determined with high precision, providing the fundamental parameters of the crystal lattice.
A key aspect of the structural analysis of this compound was to determine the geometry of the valency bonds of the central quaternary carbon atom. royalsocietypublishing.orgroyalsocietypublishing.org While chemical theory predicted a regular tetrahedral arrangement, early interpretations of crystallographic data were debated. royalsocietypublishing.org The final, detailed Fourier analysis confirmed that the valency bonds from the central carbon atom are directed towards the apices of a regular tetrahedron, as expected by chemical theory. royalsocietypublishing.org
The two molecules within the unit cell are positioned at (000) and (½½½) and possess fourfold alternating symmetry. royalsocietypublishing.org This arrangement means that the four acetate (B1210297) side chains are crystallographically equivalent, related to each other by the symmetry operations of the space group. royalsocietypublishing.org The study confirmed that there is no distortion of the central carbon's tetrahedral symmetry, which was a significant finding to validate theoretical organic chemistry principles with physical evidence. royalsocietypublishing.orgroyalsocietypublishing.org
The X-ray diffraction study provided precise measurements of the bond lengths and angles within the this compound molecule. royalsocietypublishing.org This was particularly important as it was one of the first detailed analyses of an ester, offering reliable data on C-O and C=O bond lengths in such compounds. royalsocietypublishing.orgroyalsocietypublishing.org
The atoms of the acetate groups (excluding the keto oxygen) are arranged in a planar, zigzag conformation. royalsocietypublishing.org The carbonyl bond (C=O) is oriented parallel to the c-axis of the crystal. royalsocietypublishing.org The investigation yielded specific values for the key interatomic distances, which compare well with values for similar bonds in other organic molecules. For instance, the C-O single bond length was found to be consistent with what is considered a pure single link. royalsocietypublishing.org
Machine Learning Applications in Polymer Chemistry and Material Design
Machine learning (ML) is transforming the field of polymer chemistry and materials science by enabling data-driven approaches to material design, property prediction, and manufacturing optimization. rsc.org While specific ML models focusing exclusively on this compound are not prominent, the principles and techniques are broadly applicable to it as a small molecule model for esters and as a component in larger polymer systems.
The core challenge in materials science is navigating the vast chemical space to find materials with desired properties, a "needle in a haystack" problem. nih.gov ML, coupled with atomistic simulations, offers a powerful tool to accelerate this process. acs.org By training on large datasets derived from experiments or high-throughput computations, ML models can learn complex structure-property relationships. acs.orgnsf.gov
Key applications of machine learning in this domain include:
Property Prediction: ML models, such as graph convolutional networks (GCN), can predict a wide range of polymer properties, including thermal, mechanical, and dielectric properties, directly from the chemical structure. aip.orgacs.org Platforms like Polymer Genome use ML models trained on computational and experimental data to provide near-instantaneous property predictions for new polymers. aip.org
Accelerated Material Discovery: Instead of relying on time-consuming trial-and-error experiments, ML can guide the synthesis of new materials. nih.gov For example, ML algorithms can screen thousands of potential candidates in silico to identify promising ones for specific applications, such as organic light-emitting diodes (LEDs). nsf.gov
Optimizing Manufacturing and Synthesis: AI-driven robotic systems can automate the design-build-test-learn cycle in combinatorial polymer chemistry, rapidly generating data to train and refine ML models. nsf.gov This integration helps to reduce costs, minimize human error, and streamline production workflows. rsc.org
Data Representation: A critical challenge is converting molecular structures into numerical representations that ML models can process. acs.orgresearchgate.net Techniques like molecular fingerprints and graph-based representations encode the structural features of a compound, allowing the model to identify patterns that correlate with macroscopic properties. acs.orgllnl.gov
The integration of machine learning is fostering a new era of materials design, enabling the creation of high-performing, cost-effective, and sustainable materials on an accelerated timescale. rsc.orgmit.edu
Advanced Analytical Methodologies for Pentaerythritol Tetraacetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the physical separation of components within a mixture. For pentaerythritol (B129877) tetraacetate and its homologs, both gas and liquid chromatography are routinely employed, often coupled with powerful detectors for quantification and identification.
Gas-Liquid Chromatography (GLC) for Acetate (B1210297) Homologs
Gas-Liquid Chromatography (GLC) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.orgopenaccessjournals.com Polyhydric alcohols like pentaerythritol and its oligomers (e.g., dipentaerythritol (B87275), tripentaerythritol) are not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is necessary, with acetylation being a common and effective strategy. researchgate.netmat-test.com In this process, the hydroxyl groups of the polyols are converted into acetate esters by treatment with acetic anhydride (B1165640). researchgate.netresearchgate.netresearchgate.net The resulting acetate esters, such as monopentaerythritol tetraacetate, dipentaerythritol hexaacetate, and tripentaerythritol (B147583) octaacetate, are significantly more volatile and thermally stable, permitting their separation and analysis by GLC. researchgate.netresearchgate.netresearchgate.net
The separation is typically achieved using a packed or capillary column with a specific stationary phase, and temperature programming is often employed to resolve the different acetate homologs effectively. researchgate.netmat-test.com For instance, a study on the GC analysis of monopentaerythritol (MPE) and dipentaerythritol (DPE) as their acetate derivatives utilized a packed column with a mixed stationary phase to achieve separation. mat-test.com
Table 1: Example GLC Conditions for Pentaerythritol Acetate Homologs Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Reagent | Acetic anhydride and pyridine (B92270) | mat-test.com |
| Column | Stainless steel (1m x 3mm i.d.) | mat-test.com |
| Stationary Phase | 3% OV-17 + 3% XE-60 on 101 AW-WS support | mat-test.com |
| Detector | Flame Ionization Detector (FID) | analis.com.my |
| Analysis Mode | Programmed Temperature | researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. bit.edu.cn For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com This method allows for the precise quantitative determination of the compound. bit.edu.cnnih.gov
A typical HPLC method for this compound involves a C18 or a specialized reverse-phase column. researchgate.netsielc.com The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, sometimes with an acid modifier such as phosphoric or formic acid to improve peak shape. sielc.com Detection is often performed using an ultraviolet (UV) detector. researchgate.net The method's reliability is established through validation, demonstrating linearity over a specific concentration range, good repeatability (expressed as relative standard deviation or RSD), and high recovery rates. bit.edu.cnnih.govresearchgate.net
Table 2: HPLC Method Parameters for Pentaerythritol Ester Analysis
| Analyte | Column Type | Mobile Phase | Detection | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with formic acid) | Scalable method for analysis and impurity isolation. | sielc.com |
| Monopentaerythritol | Not specified | Not specified | Not specified | Quantitative determination with RSD < 1%. | bit.edu.cn |
| Pentaerythritol Tetrastearate | Non-aqueous Reverse Phase | Not specified | Evaporative Light Scattering Detection (ELSD), HRMS | Linear range: 0.05–0.2 mg/mL; Recovery: 100–101%. | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.netresolvemass.ca This combination is exceptionally well-suited for impurity profiling and the identification of reaction by-products in the synthesis of this compound. nih.gov While HPLC separates the main compound from its impurities, the mass spectrometer provides detailed information about the mass-to-charge ratio of the ions, which helps in determining the molecular weight and elemental composition of these trace components. sterlingpharmasolutions.com
In the analysis of related compounds like pentaerythritol tetranitrate (PETN), HPLC-MS has been instrumental in identifying numerous homolog impurities, such as dipentaerythritol and tripentaerythritol derivatives, as well as other process-related impurities. researchgate.netacs.org High-resolution mass spectrometry (HRMS) platforms, like Quadrupole Time-of-Flight (QTOF), coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), offer even greater accuracy for identifying unknown compounds in complex chemical backgrounds. nih.govacs.org LC-MS/MS further enhances identification by allowing for the fragmentation of selected parent ions, generating characteristic fragment patterns that serve as a fingerprint for specific impurities. researchgate.net
Table 3: Application of LC-MS in the Analysis of Pentaerythritol Derivatives
| Technique | Application | Findings | Reference |
|---|---|---|---|
| HPLC-MS | Impurity profiling of PETN | Identified 22 homolog and derivative impurities. Allowed for batch fingerprinting. | researchgate.net |
| UHPLC-QTOF | Identification of chemical changes in heated PETN | Revealed significant chemical differences and decomposition products not visible by other means. | acs.org |
| LC-APCI-MS | Quantitation of PETN and its degradation products | Developed an accurate and precise quantitative method for trace levels of degradation products. | researchgate.net |
| HPLC/HRMS | Characterization of industrial alkyd resins | Characterized esters formed from pentaerythritol, phthalic acid, and triglycerides. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. rsc.org As with GLC, direct analysis of pentaerythritol is challenging, necessitating a derivatization step to increase analyte volatility and thermal stability. researchgate.netjfda-online.com The resulting derivatives can then be separated by GC and subsequently identified by the mass spectrometer.
Several derivatization strategies are employed for the GC-MS analysis of pentaerythritol and related compounds:
Acetylation: Conversion to acetate esters using acetic anhydride is a common method, creating products suitable for GC-MS analysis. researchgate.netmat-test.com
Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov This is a widely used technique for making polyols amenable to GC analysis.
Alkylation: A method for the full O-alkylation of pentaerythritol using an alkyl halide in a polar aprotic solvent has also been investigated for GC-MS analysis. researchgate.net
GC-MS is not only used for analyzing the starting polyols but also for identifying and quantifying metabolites of pentaerythritol derivatives, as demonstrated in studies of pentaerythritol tetranitrate (PETN) metabolites in plasma. nih.gov
Table 4: Derivatization Techniques for GC-MS Analysis of Pentaerythritol
| Derivatization Method | Reagent(s) | Derivative Formed | Application | Reference |
|---|---|---|---|---|
| Acetylation | Acetic Anhydride | Acetate Esters | Separation of mono-, di-, and tripentaerythritol. | researchgate.netresearchgate.netresearchgate.net |
| Silylation | BSTFA | Trimethylsilyl (TMS) Ethers | Analysis of commercial pentaerythritol; analysis of PETN metabolites. | researchgate.netnih.gov |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide) / NaOH | Alkyl Ethers | Analysis of commercial pentaerythritol samples. | researchgate.net |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the definitive structural confirmation of chemical compounds. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive techniques for elucidating the structure of organic molecules, including this compound. researchgate.netcore.ac.uk It provides detailed information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons in a molecule, the electronic environment of each proton (chemical shift), and how many neighboring protons each proton has (spin-spin splitting). For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the acetate groups and the methylene (B1212753) protons of the core pentaerythritol structure. nih.gov
¹³C NMR Spectroscopy: This technique maps the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The ¹³C NMR spectrum of this compound will show characteristic signals for the carbonyl carbons of the acetate groups, the methyl carbons of the acetate groups, the central quaternary carbon, and the methylene carbons of the pentaerythritol core. nih.govchemicalbook.com
Together, 1D and 2D NMR experiments allow chemists to piece together the molecular structure with high confidence, confirming the identity and purity of synthesized this compound. nih.govresearchgate.net
Table 5: Typical NMR Spectral Data for this compound (C₁₃H₂₀O₈)
| Nucleus | Type of Carbon/Proton | Expected Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| ¹H NMR | Methylene Protons (-CH₂-) | ~4.1 | analis.com.myrsc.org |
| Methyl Protons (-CH₃) | ~2.0 | analis.com.myrsc.org | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 | analis.com.mychemicalbook.com |
| Methylene Carbon (-CH₂-) | ~62 | analis.com.mychemicalbook.com | |
| Quaternary Carbon (-C-) | ~43 | chemicalbook.com | |
| Methyl Carbon (-CH₃) | ~21 | analis.com.mychemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the analysis of its IR spectrum reveals characteristic absorption bands that confirm its molecular structure. The spectrum is typically obtained by analyzing the sample as a molten substance between potassium bromide (KBr) plates. nih.gov
The key functional groups in this compound are the ester groups (C=O and C-O) and the alkyl chains (C-H). The IR spectrum exhibits strong absorption bands corresponding to the stretching vibrations of these groups. A very strong and sharp peak appears around 1740-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. Additionally, the C-O stretching vibrations of the ester group are typically observed in the region of 1230-1240 cm⁻¹. The presence of methylene groups (CH₂) and methyl groups (CH₃) from the acetate and the core pentaerythritol structure give rise to C-H stretching and bending vibrations.
Raman Spectroscopy for High-Pressure Studies
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly valuable for studying the structural behavior of materials under high pressure. A standard Raman spectrum of this compound is available, which helps in its basic characterization. chemicalbook.com
While specific high-pressure Raman spectroscopy studies on this compound are not readily found in the surveyed literature, the technique's application can be understood by examining studies on related compounds like Pentaerythritol (PE) and the energetic material Pentaerythritol Tetranitrate (PETN). nih.govnih.gov In such studies, a diamond anvil cell is used to apply immense pressure to a sample, and the Raman spectrum is collected in situ.
High-pressure Raman studies on Pentaerythritol have revealed pressure-induced phase transitions, indicated by abrupt changes in the Raman spectra at specific pressures (e.g., 4.8 GPa and 7.2 GPa). nih.gov For PETN, high-pressure Raman studies show that the vibrational modes shift to higher frequencies (a "blue shift") as pressure increases, which indicates a stiffening of the chemical bonds and compression of the crystal lattice. nih.gov These studies also monitor changes in peak intensities and bandwidths, which can signify gradual structural changes or the onset of decomposition at extreme pressures. nih.gov Such methodologies could be applied to this compound to investigate its structural stability, phase behavior, and conformational changes under compression.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature, providing data on thermal stability, phase transitions, and decomposition kinetics.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. scbt.com This technique is essential for determining the thermal stability of a compound by identifying the temperature at which it begins to decompose. chemicalbook.com In a typical TGA experiment, the sample's mass is continuously recorded as the temperature increases. A plot of mass versus temperature, known as a thermogram, shows a horizontal baseline when the material is stable and a downward step when mass loss occurs due to decomposition or volatilization. chemicalbook.com
While a detailed public TGA thermogram for this compound is not specified in the searched results, studies on related pentaerythritol esters indicate they possess pronounced thermal stability. dntb.gov.ua For context, the thermal decomposition of the related energetic material PETN has been studied in detail using TGA. nih.gov In combined DSC-TGA analysis, PETN shows significant mass loss beginning around its melting point, with a 5% mass loss observed after being held at 145 °C for 20 minutes. nih.gov This illustrates how TGA quantifies thermal stability, a characterization that would be similarly applicable to this compound.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition Onset
Differential Scanning Calorimetry (DSC) is a primary technique for investigating thermal transitions. epa.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. epa.gov This allows for the detection of endothermic processes (heat absorption), such as melting and glass transitions, and exothermic processes (heat release), such as crystallization and decomposition. nih.govresearchgate.net
DSC is used to characterize this compound, for instance, in determining the melting point of materials where it is used as a bonding agent. epo.org Although specific DSC curves for pure this compound are not detailed in the provided search results, the analysis of related compounds illustrates the method's utility. For example, DSC analysis of PETN shows a sharp endothermic peak at approximately 141 °C, corresponding to its melting point. nih.govacs.org Following the melt, an exothermic decomposition can be observed at higher temperatures. researchgate.net The presence of impurities or other components can cause shifts in these transition temperatures, which is a key application of DSC in quality control and compatibility studies. researchgate.netacs.org
Below is an illustrative table based on DSC data for the related compound PETN, demonstrating the type of information obtained from a DSC analysis.
| Thermal Event | Peak Temperature (°C) | Type of Transition |
| First Melt | 141.1 | Endotherm |
| Second Melt (after cooling) | 137.4 | Endotherm |
| This table is illustrative of DSC data and is based on findings for PETN. nih.gov |
One-Dimensional Time to Explosion (ODTX) Measurements
The One-Dimensional Time to Explosion (ODTX) test is a specialized thermal sensitivity test designed for energetic materials like explosives. chemicalbook.com The apparatus heats a small, spherically confined sample between two anvils at a constant, elevated temperature. nih.gov The time elapsed from the moment of heating until a thermal explosion occurs is measured. nih.gov By conducting this test at various temperatures, a curve can be generated that helps determine kinetic parameters for thermal decomposition and assess the material's response to thermal insults. chemicalbook.com
There is no information within the reviewed scientific literature to suggest that this compound has been characterized using the ODTX method. This is consistent with its classification as a non-hazardous substance. royalsocietypublishing.org The ODTX test is reserved for materials with explosive potential, and its application to a stable compound like this compound would not be expected.
Morphological and Microstructural Characterization
The morphology and microstructure of a chemical compound are critical to its physical properties. For this compound, these have been characterized primarily through crystallographic methods.
Early X-ray crystal analysis provided fundamental data on its solid-state structure. scite.ai These studies established that this compound crystallizes from dilute alcohol in the form of tetragonal prismatic needles. scite.ai The analysis aimed to understand the symmetry of the central carbon atom, confirming the expected tetrahedral geometry. scite.ai This crystallographic work provided precise measurements of the crystal lattice.
| Crystallographic Property | Value |
| Crystal System | Tetragonal |
| Axial Ratio (a:c) | 1 : 0.324 |
| Density (D₄¹⁸) | 1.273 g/cm³ |
| Refractive Index (ω) | 1.433 |
| Refractive Index (ε) | 1.483 |
| Data sourced from early X-ray crystal analysis studies. scite.ai |
In addition to X-ray diffraction, modern microscopy techniques like Scanning Electron Microscopy (SEM) are used to visualize the surface morphology and microstructure of materials. While specific SEM studies focused solely on pure this compound are not detailed, the technique is widely applied to materials containing pentaerythritol derivatives. acs.org SEM provides high-resolution images of particle shape, size distribution, and surface texture, which are important for applications where physical form is critical.
Scanning Electron Microscopy (SEM) for Composite Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of materials. While specific research focusing on SEM analysis of this compound composites is not extensively documented, the methodology is widely applied to similar systems, such as polymer composites. researchgate.netgoogle.com For instance, studies on composites of recycled polyethylene (B3416737) terephthalate (B1205515) (PET-r) with organoclay have utilized SEM to observe the dispersion of additives within the polymer matrix. researchgate.net In such analyses, SEM reveals details about particle distribution, agglomeration, and the interface between different phases.
In a hypothetical analysis of a composite containing this compound, SEM would be employed to visualize how the compound is integrated within the host material. Researchers would look for evidence of homogenous dispersion or the formation of distinct domains, which would significantly influence the composite's properties. For example, in the analysis of solid dispersions containing the related polyol, pentaerythritol, SEM has been used to observe the surface morphology, confirming the fusion of particles and the formation of a new composite structure. researchgate.netscholasticahq.com This provides insight into the physical state of the components after processing.
The general procedure for SEM analysis involves mounting a sample of the composite on a stub and coating it with a conductive layer, typically gold or carbon, to prevent charge buildup from the electron beam. The electron beam is then scanned across the surface, and the interactions between the electrons and the sample generate signals that are used to form an image. These images provide high-resolution, topographical information about the sample's surface.
X-ray Radiography for In-Situ Studies
X-ray radiography is a non-invasive imaging technique that allows for the visualization of the internal structure of materials. Its application to in-situ studies enables researchers to observe dynamic processes, such as melting, decomposition, or phase changes, in real-time. mdpi.comhzdr.de
While specific in-situ X-ray radiography studies on this compound are not prominent in the literature, extensive research on the structurally related compound, pentaerythritol tetranitrate (PETN), demonstrates the utility of this technique. acs.org In these studies, continuous high-resolution X-ray imaging was used to monitor PETN pellets as they were heated above their melting point. acs.org This allowed for the direct observation of changes in X-ray transmission as the material melted and began to outgas, providing critical data on its thermal behavior and stability. acs.org
The principles of this technique are directly applicable to the study of this compound. An in-situ X-ray radiography experiment would involve heating a sample of this compound while continuously acquiring X-ray images. This would allow for the determination of its melting behavior, the observation of any density changes, and the detection of the formation of gaseous byproducts if thermal decomposition occurs. Such studies are invaluable for understanding the material's behavior under processing or operational conditions. The experimental setup typically involves a microfocus X-ray source, a sample heating stage, and a detector, such as a CCD camera coupled to a scintillator. acs.orgsemanticscholar.org
Particle Size Distribution and Specific Surface Area Measurements
The particle size distribution (PSD) and specific surface area (SSA) are fundamental physical properties of powdered materials that significantly influence their behavior, including dissolution rate, reactivity, and flow characteristics. These parameters are particularly important for compounds used in formulations and composites.
Laser diffraction is a common method for determining PSD. It operates on the principle that particles scatter light at an angle that is inversely proportional to their size. By measuring the angular distribution of scattered light from a sample dispersed in a liquid or gas, a particle size distribution can be calculated.
Specific surface area is often measured by gas adsorption, commonly using the Brunauer-Emmett-Teller (BET) method. This technique involves measuring the amount of an inert gas, such as nitrogen, that adsorbs onto the surface of the material at cryogenic temperatures. The SSA is then calculated from the quantity of gas required to form a monolayer on the particle surfaces.
While extensive data specifically for this compound is limited, research on PETN has shown a critical link between SSA, PSD, and performance. unt.edu In one study, PETN powder with a particle size generally under 20 µm had a measured specific surface area of 5800 ± 200 cm²/g. acs.org For pentaerythritol itself, when used as a carrier in solid dispersions, particle size analysis is crucial for ensuring the stability and performance of the formulation. researchgate.netscholasticahq.com
| Parameter | Common Analytical Technique | Principle | Typical Information Obtained |
|---|---|---|---|
| Particle Size Distribution (PSD) | Laser Diffraction | Measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample. | Mean particle size, size distribution (e.g., D10, D50, D90), and presence of multiple populations (modes). |
| Specific Surface Area (SSA) | Gas Adsorption (BET Method) | Measures the physical adsorption of a gas onto the solid surface to determine the amount of gas required for a monolayer coverage. | Surface area per unit mass of the material (e.g., m²/g or cm²/g). |
Derivatization Reagents in Analytical Chemistry for Enhanced Detectability
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. For gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of polar compounds, such as polyhydric alcohols like pentaerythritol and its esters.
The analysis of pentaerythritol and its partially esterified forms often requires derivatization to make them suitable for GC analysis. A common and effective method is acetylation, which converts the polar hydroxyl (-OH) groups into less polar, more volatile acetate ester groups. In the context of analyzing a mixture for pentaerythritol, the target compound of this article, this compound, is itself the fully derivatized product of the parent polyol.
One established method involves the direct treatment of pentaerythritol with acetic anhydride, often in the presence of a catalyst like 4-diethylaminopyridine and a solvent like pyridine. mat-test.com This reaction quantitatively converts pentaerythritol to this compound, which is sufficiently volatile and stable for separation and quantification by GC. mat-test.com
Another common derivatization approach for polyols is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with hydroxyl groups to form trimethylsilyl (TMS) ethers. acs.orgnih.gov This method is also highly effective at increasing the volatility of polyols for GC analysis. acs.orgchalmers.se
| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Purpose in Analysis |
|---|---|---|---|
| Acetic Anhydride | Hydroxyl (-OH) | Acetate Ester (-OCOCH₃) | Increases volatility and thermal stability for Gas Chromatography (GC). mat-test.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl Ether (-OSi(CH₃)₃) | Increases volatility for Gas Chromatography (GC) and Mass Spectrometry (MS) analysis. nih.gov |
The choice of derivatization reagent depends on the specific requirements of the analysis, including the nature of the analyte and the complexity of the sample matrix. Both acetylation and silylation are proven methods for enabling the robust analysis of pentaerythritol and its derivatives by GC. researchgate.netresearchgate.net
Biological and Biomedical Research Applications of Pentaerythritol Tetraacetate
Investigation as a Prodrug Precursor (Analogs)
The prodrug approach is a well-established strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of a parent drug. nih.govchemrxiv.org A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. nih.gov This strategy can be employed to improve a drug's solubility, permeability, stability, and site-specific delivery. nih.gov
While research on pentaerythritol (B129877) tetraacetate itself as a direct prodrug precursor is not extensively documented, its analogs, particularly other esters of pentaerythritol, have been studied in this context. A notable analog is pentaerythritol tetranitrate (PETN), which functions as a vasodilator. wikipedia.org PETN undergoes metabolic denitration to release nitric oxide, the active agent responsible for its therapeutic effect. The metabolism of PETN has been studied in humans, identifying its various nitrate (B79036) metabolites. nih.gov This serves as a key example of how the pentaerythritol scaffold can be used to create ester-based prodrugs. The hydrolysis of these esters, often by enzymes such as esterases, is a critical step in the release of the active compound. cir-safety.org The design of such prodrugs can involve attaching a known drug to the pentaerythritol core via ester linkages, with the expectation that these linkages will be cleaved in vivo.
Evaluation as Solid Dispersion Carriers for Enhanced Drug Properties
Solid dispersion is a technique used to improve the aqueous solubility and dissolution rate of poorly water-soluble drugs, thereby enhancing their bioavailability. scispace.comijsdr.org The technique involves dispersing one or more active pharmaceutical ingredients (APIs) in an inert carrier or matrix in the solid state. scholasticahq.comresearchgate.net Pentaerythritol and its derivatives, including pentaerythritol tetraacetate, have been identified as potential carriers for creating solid dispersions. scispace.comjddtonline.inforesearchgate.net
Studies have demonstrated the effectiveness of pentaerythritol as a solid dispersion carrier for drugs like ursodeoxycholic acid (UA) and atorvastatin (B1662188) (ATV). scholasticahq.comresearchgate.netacs.org For instance, solid dispersions of UA using pentaerythritol as a carrier, prepared via a solvent evaporation technique, showed a significant increase in the drug's aqueous solubility and dissolution rate. scholasticahq.comresearchgate.net Similarly, co-processed excipients involving pentaerythritol have been developed to enhance the biopharmaceutical properties of atorvastatin. acs.orgnih.gov
| Drug | Carrier System | Preparation Method | Key Research Finding | Reference |
| Ursodeoxycholic Acid (UA) | Pentaerythritol | Solvent Evaporation | Over 22-fold increase in aqueous solubility compared to pure UA. | scholasticahq.com |
| Atorvastatin (ATV) | Pentaerythritol-EudragitRS100 (PECE) | Solvent Evaporation | Approximately 43-fold enhancement in aqueous solubility compared to pure ATV. | nih.gov |
Mechanism of Enhanced Aqueous Solubility and Dissolution Rate
The primary mechanisms by which pentaerythritol-based solid dispersions enhance drug solubility and dissolution are multifaceted:
Particle Size Reduction and Amorphization : The solid dispersion process can reduce the size of drug particles to the sub-micron level and, crucially, can transform the crystalline form of the drug into a higher-energy, amorphous state. scholasticahq.comacs.org This amorphous form lacks the strong crystal lattice energy of the crystalline state, making it easier for the drug to dissolve.
Improved Wettability : Pentaerythritol is a highly water-soluble compound. scholasticahq.comacs.org When a poorly soluble drug is dispersed within a pentaerythritol matrix, the carrier enhances the wettability of the drug particles in an aqueous medium, facilitating faster dissolution. scholasticahq.com
Molecular Dispersion and Accommodation : Due to its structural symmetry and low lattice energy, pentaerythritol can effectively accommodate drug molecules within its crystal lattice. scholasticahq.comacs.org This leads to the formation of a molecular dispersion, where the drug is dispersed at a molecular level within the carrier, which significantly increases the drug's surface area available for dissolution. acs.orgnih.gov
Drug Encapsulation within Polymeric Structures
Drug encapsulation within the carrier is a key aspect of the solid dispersion system. In the case of pentaerythritol-based carriers, this process is facilitated by the physicochemical properties of the carrier itself. The structural similarity and low lattice energy of pentaerythritol allow for the efficient accommodation and encapsulation of drug molecules within its crystal structure. acs.orgnih.gov
When co-processed carriers are used, such as the combination of pentaerythritol with a polymer like EudragitRS100, the encapsulation mechanism can be further enhanced. acs.org In such systems, intermolecular interactions, including hydrogen bonding and electrostatic interactions, can occur between the drug, pentaerythritol, and the polymer. acs.orgnih.gov For example, the quaternary ammonium (B1175870) groups present in EudragitRS100 can interact with acidic groups on a drug molecule, improving drug encapsulation within the polymer-pentaerythritol matrix. acs.orgnih.gov This encapsulation modifies the physicochemical properties of the drug, leading to improved permeability and dissolution. researchgate.net
Biotransformation and Metabolic Pathways Research (Analogs)
Research into the biotransformation of this compound analogs is crucial for understanding their pharmacokinetic profiles and potential therapeutic applications. The metabolism of pentaerythritol tetraesters is generally expected to proceed via hydrolysis by esterase enzymes. cir-safety.org This enzymatic cleavage would lead to the formation of partially esterified pentaerythritol derivatives, free pentaerythritol, and the corresponding free carboxylic acids. cir-safety.org The rate of this hydrolysis can be influenced by steric hindrance around the ester groups. cir-safety.org
The most studied analog in terms of biotransformation is pentaerythritol tetranitrate (PETN). Human studies have shown that PETN is metabolized through a stepwise denitration process.
| Analog | Identified Metabolites | Reference |
| Pentaerythritol Tetranitrate (PETN) | Pentaerythritol Trinitrate, Pentaerythritol Dinitrate, Pentaerythritol Mononitrate | nih.gov |
Environmental Fate and Remediation Research Involving Pentaerythritol Tetraacetate Analogs
Biodegradation and Biotransformation Studies
While specific data on the biodegradation of pentaerythritol (B129877) tetraacetate is scarce, with some safety data sheets indicating no available information on its persistence and degradability, research on PETN demonstrates that the pentaerythritol backbone can be biodegraded under certain conditions. chemicalbook.comvalsynthese.ch Studies have identified various microorganisms capable of transforming PETN, suggesting that similar pathways could potentially be involved in the breakdown of pentaerythritol tetraacetate.
Under anaerobic conditions, PETN can be effectively biotransformed by indigenous denitrifying bacteria. nih.gov The degradation process involves a sequential reduction of the nitrate (B79036) esters to pentaerythritol, with the formation of intermediate products such as pentaerythritol trinitrate (PETriN), pentaerythritol dinitrate (PEDN), and pentaerythritol mononitrate (PEMN). nih.govresearchgate.net The presence of a sufficient carbon source is crucial for this process to occur effectively. nih.gov Interestingly, while the addition of nitrate can enhance the degradation rate of PETN by stimulating microbial activity, high concentrations of the resulting nitrite (B80452) can be inhibitory. nih.gov In contrast, the presence of sulfate (B86663) does not significantly impact the degradation rate of PETN. nih.gov
Aerobic biodegradation of PETN has also been observed. A strain of Enterobacter cloacae, designated PB2, was isolated from a mixed microbial culture and found to utilize PETN as its sole nitrogen source for growth. nih.gov This bacterium produces an NADPH-dependent PETN reductase enzyme that removes the nitrate groups, leading to the formation of pentaerythritol dinitrate and other metabolites. nih.gov Further research has identified several other bacterial cultures, including species of Alphaproteobacteria, Betaproteobacteria, Gammaproteobacteria, and Actinobacteria, that can transform PETN under both aerobic and anaerobic conditions. nih.gov
The following table summarizes key findings from biodegradation studies on PETN:
| Condition | Microorganism(s) | Key Findings | Reference(s) |
| Anaerobic | Indigenous denitrifying bacteria | Sequential reduction of PETN to pentaerythritol. Carbon source is essential. High nitrite levels can be inhibitory. | nih.govresearchgate.net |
| Aerobic | Enterobacter cloacae PB2 | Utilizes PETN as a sole nitrogen source. Produces PETN reductase for denitration. | nih.gov |
| Aerobic/Anaerobic | Various bacterial cultures | PETN transformation observed across diverse phylogenetic groups. | nih.gov |
| Anaerobic | Mixed microbial consortia | Preferential utilization sequence: PETN > PETriN > PEDN > PEMN. | nih.gov |
Strategies for Enhanced Solubility and Dispersion in Remediation Contexts
A significant challenge in the remediation of sites contaminated with pentaerythritol esters is their low aqueous solubility, which limits their bioavailability to microorganisms. bas.bgresearchgate.net Research on PETN has explored strategies to overcome this limitation, which could be applicable to this compound.
One approach is the use of co-solvents. Studies have shown that using a mixture of water and a co-solvent, such as 50% methanol, can significantly enhance the solubility of PETN, thereby improving its removal efficiency in remediation systems. canada.caepa.gov
Another promising strategy is the application of surfactants to increase the solubility and dispersion of these hydrophobic compounds. Biosurfactants, such as rhamnolipids, have been shown to be particularly effective. bas.bgnih.gov Rhamnolipids can enhance the solubility of PETN in aqueous solutions and promote its homogeneous distribution in soil, leading to enhanced microbial degradation. bas.bg The addition of rhamnolipids in conjunction with bioaugmentation (the introduction of specific microbial strains) has been shown to have a synergistic effect on the biodegradation of PETN. nih.gov Surfactants work by forming micelles, which can encapsulate hydrophobic compounds, making them more accessible to microorganisms for degradation. bas.bgnih.govnih.gov
The table below outlines strategies investigated for enhancing the solubility and remediation of PETN:
| Strategy | Agent(s) | Mechanism of Action | Outcome | Reference(s) |
| Co-solvency | Methanol (50% in water) | Increases the solubility of PETN in the aqueous phase. | Enhanced removal efficiency of PETN. | canada.caepa.gov |
| Surfactant Application | Rhamnolipid biosurfactants | Increases solubility and dispersion through micelle formation, enhancing bioavailability. | Significant improvement in PETN biotransformation efficiency in soil. | bas.bgnih.gov |
| Combined Approach | Bioaugmentation and biosurfactants | Seeding with active microbial consortium and improving substrate accessibility with surfactants. | Impressive synergistic effect on the biodegradation of PETN. | nih.gov |
Future Research Directions and Emerging Challenges in Pentaerythritol Tetraacetate Studies
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of pentaerythritol (B129877) tetraacetate often involves processes that are not environmentally benign. A significant research thrust is the development of sustainable and "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach is the use of solid acid catalysts. For instance, the synthesis of chloroacetic pentaerythritol tetraester, a related compound, has been achieved with a high yield of 98.7% using a SO₄²⁻/TiO₂-SnO₂ solid superacid catalyst under solvent-free conditions. This method highlights the potential for solid catalysts to replace conventional liquid acids, which are often corrosive and difficult to separate from the reaction mixture. Research is ongoing to identify and optimize solid acid catalysts for the direct acetylation of pentaerythritol.
Biocatalysis represents another cornerstone of green chemistry for PETA synthesis. Enzymatic processes, often operating under milder conditions, can offer high selectivity and reduce the formation of byproducts. Lipases, for example, are being explored for the esterification of pentaerythritol. A biocatalytic process has been developed for manufacturing cosmetic-grade esters, suggesting a potential pathway for the greener production of PETA. cir-safety.org Further research in this area will focus on enzyme immobilization to enhance reusability and process stability, as well as exploring novel enzymes for more efficient synthesis. cir-safety.org
Integration of Advanced Computational and Machine Learning Techniques for Material Design
Advanced computational methods are becoming indispensable tools for accelerating the discovery and design of new materials. Molecular dynamics (MD) simulations, for example, have been successfully employed to investigate the liquid phase density and viscosity of pentaerythritol tetraacetate at various temperatures. bit.edu.cn These simulations, using force fields like OPLS and LOPLS, have shown good agreement with experimental data and provide insights into the material's transport properties and microscopic structure. bit.edu.cn Such computational studies can predict material behavior under conditions that are difficult or expensive to replicate experimentally. bit.edu.cn
Machine learning (ML) is another powerful tool that can be integrated into the material design process. By training ML models on existing experimental and computational data, it is possible to predict the properties of novel pentaerythritol derivatives without the need for extensive laboratory work. For example, Quantitative Structure-Property Relationship (QSPR) methods have been used to calculate the enthalpies of vaporization for pentaerythritol esters, with results verified by experimental values. researchgate.net Future research will likely focus on developing more sophisticated ML models to predict a wider range of properties, such as biodegradability, toxicity, and performance in specific applications. This will enable the high-throughput screening of virtual compound libraries to identify promising candidates for synthesis and testing.
Exploration of Novel Derivatizations for Bespoke Material Properties
The functionalization of this compound and its parent molecule, pentaerythritol, opens up a vast design space for creating materials with tailored properties. The four hydroxyl groups of pentaerythritol provide ample opportunities for chemical modification.
The synthesis of mixed esters, where different fatty acids are attached to the pentaerythritol backbone, is a key area of exploration. ontosight.ai These mixed esters can exhibit unique physical and chemical properties, such as improved lubricity, thermal stability, and low-temperature fluidity, making them suitable for applications like synthetic lubricants and hydraulic fluids. ontosight.aigoogle.com For example, a pentaerythritol oleate (B1233923) mixed ester has been synthesized to have a low pour point, making it suitable for use in cold environments. google.com
The creation of ether derivatives is another avenue for novel materials. Williamson ether synthesis has been used to create tetra-propargyl ether derivatives of pentaerythritol, which can then be further functionalized using click chemistry. rsc.org This approach allows for the attachment of various functional groups, leading to the development of materials like supramolecular gelators. rsc.org Research in this area has shown that trivalent and tetravalent glycoclusters derived from pentaerythritol are effective molecular gelators. rsc.org
Furthermore, the functionalization of pentaerythritol with moieties like 3,4-dihydro-2H-pyran (DHP) can lead to the formation of novel polymers. The resulting star-shaped polymers can be designed to have specific thermal properties and degradation behaviors.
In-Depth Mechanistic Understanding of Degradation under Extreme Conditions
For many high-performance applications, the stability of this compound under extreme conditions is a critical factor. A thorough understanding of its degradation mechanisms is essential for predicting its service life and ensuring its safe use.
Thermal Degradation: this compound exhibits good thermal stability. However, at elevated temperatures, decomposition can occur, potentially generating irritating and toxic gases such as carbon monoxide and carbon dioxide. valsynthese.ch Understanding the kinetics and pathways of thermal decomposition is crucial for applications in high-temperature environments, such as in lubricants and heat-resistant materials. jdlubricant.com
Hydrolytic Degradation: this compound is susceptible to hydrolysis, particularly in the presence of strong acids or alkalis. valsynthese.ch The ester linkages can be cleaved, leading to the formation of pentaerythritol and acetic acid. The rate of hydrolysis is influenced by pH and temperature. While the parent molecule, pentaerythritol, is stable to hydrolysis with an estimated half-life of over a year, the ester linkages in PETA are more reactive. europa.eu Kinetic analysis of the lipase-catalyzed hydrolysis of related pentaerythritol esters has been conducted, providing insights into the enzymatic degradation process. mdpi.com
Photodegradation: Exposure to ultraviolet (UV) radiation can also lead to the degradation of this compound. Studies on the photodegradation of pentaerythritol wastewater using a TiO₂ catalyst have shown that the compound can be effectively degraded under solar light. asianpubs.org The degradation efficiency is influenced by factors such as pH and catalyst loading. asianpubs.org Further research is needed to elucidate the specific photochemical pathways and to develop strategies to enhance the photostability of PETA when required for outdoor applications.
Tailoring Structure-Property Relationships for Specific High-Performance Applications
A major challenge and opportunity in the field is to precisely tailor the structure of this compound and its derivatives to achieve specific properties for high-performance applications.
As a Plasticizer: this compound is used as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). By modifying the ester groups, the compatibility with the polymer matrix and the plasticizing efficiency can be fine-tuned. For example, the use of longer or branched-chain fatty acids in place of acetate (B1210297) can alter the glass transition temperature and mechanical properties of the final polymer blend.
In Lubricants: Pentaerythritol esters are widely used as base oils for synthetic lubricants due to their excellent thermal and oxidative stability, high viscosity index, and good lubricity. researchgate.net The structure of the ester has a significant impact on its performance. For instance, the use of mixed acids can improve the low-temperature fluidity of the lubricant. jdlubricant.com Research is focused on developing novel pentaerythritol ester-based lubricants with enhanced anti-wear properties and biodegradability for use in demanding applications such as aviation and automotive industries. jdlubricant.comresearchgate.net
In Energetic Materials: Pentaerythritol is a precursor to the well-known explosive pentaerythritol tetranitrate (PETN). wikipedia.org While this compound itself is not an explosive, it can be used as a plasticizer in explosive formulations. By carefully designing derivatives of pentaerythritol, it may be possible to create new energetic materials with tailored sensitivity, performance, and stability.
Addressing Environmental and Safety Aspects in Advanced Applications
As the use of this compound expands into more advanced and widespread applications, a thorough understanding and mitigation of its potential environmental and safety impacts are paramount.
Environmental Fate and Biodegradability: While pentaerythritol itself is considered readily biodegradable, the biodegradability of its esters can vary. europa.eu Data on the biodegradability of this compound is not extensively available, but it is expected to be biodegradable. ataman-chemicals.com However, comprehensive studies on its persistence, bioaccumulation potential, and ecotoxicity are needed to fully assess its environmental footprint. fujifilm.com The development of a life cycle assessment for PETA production and use would provide a holistic view of its environmental impact.
Toxicity and Safe Handling: this compound is considered to have low toxicity. ontosight.ai However, as with any chemical, proper handling procedures are necessary to minimize exposure. It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation of dust. chemicalbook.comspectrumchemical.com In case of skin or eye contact, flushing with water is advised. chemicalbook.com
Disposal and Waste Management: Proper disposal of this compound and its waste products is crucial. It should be disposed of in accordance with local, state, and federal regulations. tcichemicals.com Options for disposal may include incineration in a licensed facility. chemicalbook.com Contaminated packaging should also be handled as hazardous waste. chemicalbook.com
The following table provides a summary of key safety and handling information for this compound:
| Parameter | Information | Source |
| Personal Protective Equipment | Safety glasses, gloves, dust respirator | spectrumchemical.comtcichemicals.com |
| Handling | Work in a well-ventilated area, avoid dust formation | chemicalbook.comspectrumchemical.com |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container | tcichemicals.com |
| In case of Fire | Use dry chemical, foam, water spray, or carbon dioxide | tcichemicals.com |
| Disposal | Dispose of in accordance with local, state, and federal regulations; may involve incineration | chemicalbook.comtcichemicals.com |
Q & A
Q. What are the optimal methods for synthesizing pentaerythritol tetraacetate, and how can purity be ensured?
this compound is typically synthesized via esterification of pentaerythritol with acetic anhydride under acidic or basic catalysis. Key steps include controlling reaction stoichiometry (4:1 molar ratio of acetic anhydride to pentaerythritol) and purification via recrystallization or column chromatography. Purity can be verified using FT-IR (to confirm ester C=O stretches at ~1740 cm⁻¹) and HPLC (to detect unreacted starting materials) .
Q. How does this compound perform in chromatographic applications, and what challenges arise?
In gas chromatography (GC), this compound has been used as an internal standard but may cause peak splitting or distortion due to its polar acetyl groups interacting with column phases. Substituting it with pentaerythritol improves reliability. Method optimization involves testing column phases (e.g., 1% polysiloxane) and solvent systems to minimize interactions .
Q. What are the solubility characteristics of this compound in nonpolar solvents?
this compound exhibits limited solubility in nonpolar solvents like carbon tetrachloride but dissolves better in polar aprotic solvents (e.g., acetone, methylene chloride). This property complicates its use in infrared (IR) spectroscopy for structural analysis, requiring solvent selection based on polarity indices .
Advanced Research Questions
Q. How does this compound influence the stability of solid dispersion systems in drug delivery?
When used as a matrix in solid dispersions, this compound enhances dissolution rates by forming amorphous or colloidal dispersions with drugs like griseofulvin. Its globular structure disrupts crystalline lattice formation, delaying drug recrystallization. Stability under humidity and temperature variations should be tested via accelerated aging studies and PXRD to monitor phase transitions .
Q. What mechanistic role does this compound play in peroxyl radical reactions?
this compound acts as a hydrogen donor in peroxyl radical scavenging, with rate constants (~5.4 × 10⁹ L mol⁻¹s⁻¹) measured in benzene. Kinetic studies using UV-Vis spectroscopy (λ = 295 nm) reveal temperature-dependent behavior (296–338 K), critical for understanding its antioxidant potential in polymer stabilization .
Q. How do hydrolysis conditions affect the degradation kinetics of this compound?
Hydrolysis under acidic (HCl) or basic (NaOH) conditions follows pseudo-first-order kinetics. The reaction rate increases with temperature and ionic strength. Degradation products (pentaerythritol and acetic acid) can be quantified via titration or GC-MS. Stability studies in formulations should account for pH and storage conditions .
**What challenges arise in quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
